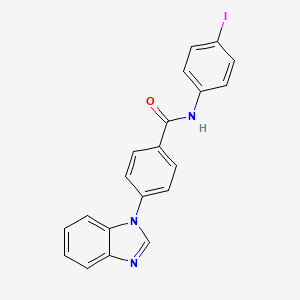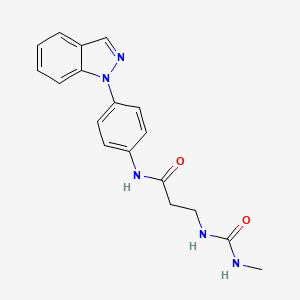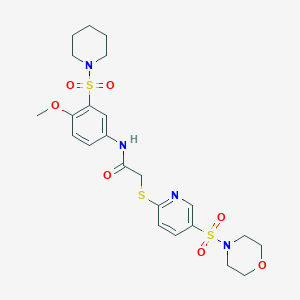
4-(benzimidazol-1-yl)-N-(4-iodophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzimidazol-1-yl)-N-(4-iodophenyl)benzamide is an organic compound that features a benzimidazole moiety linked to a benzamide structure, with an iodine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzimidazol-1-yl)-N-(4-iodophenyl)benzamide typically involves the following steps:
Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Coupling Reaction: The benzimidazole is then coupled with 4-iodobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation reaction where the benzimidazole derivative is reacted with 4-iodoaniline under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzimidazol-1-yl)-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole moiety can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products may include azides, nitriles, or other substituted derivatives.
Oxidation Products: Oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduction can lead to the formation of amines or other reduced forms of the compound.
Scientific Research Applications
4-(benzimidazol-1-yl)-N-(4-iodophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(benzimidazol-1-yl)-N-(4-iodophenyl)benzamide involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzimidazol-1-yl)-N-(4-bromophenyl)benzamide
- 4-(benzimidazol-1-yl)-N-(4-chlorophenyl)benzamide
- 4-(benzimidazol-1-yl)-N-(4-fluorophenyl)benzamide
Uniqueness
4-(benzimidazol-1-yl)-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in medicinal applications.
Properties
IUPAC Name |
4-(benzimidazol-1-yl)-N-(4-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3O/c21-15-7-9-16(10-8-15)23-20(25)14-5-11-17(12-6-14)24-13-22-18-3-1-2-4-19(18)24/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJUQOXIAXYBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Hydroxy-1-[1-oxo-1-(thiophen-2-ylmethylamino)propan-2-yl]piperidine-3-carboxamide](/img/structure/B7422068.png)
![1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidine-3-carboxamide](/img/structure/B7422075.png)
![(3aR,7aS)-5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7422083.png)
![1-[1-(1,3-Benzodioxol-5-ylamino)-1-oxopropan-2-yl]-3-hydroxypiperidine-3-carboxamide](/img/structure/B7422094.png)
![N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide](/img/structure/B7422096.png)
![[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl] 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B7422110.png)
![2-[3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7422117.png)

![3-[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1-(oxan-4-ylmethyl)urea](/img/structure/B7422131.png)
![N-[4-(benzimidazol-1-yl)phenyl]-3-(dimethylsulfamoyl)propanamide](/img/structure/B7422144.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-nitropyrazol-1-yl)ethanone](/img/structure/B7422154.png)
![2-methyl-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]butane-1-sulfonamide](/img/structure/B7422155.png)

![3-(3-bromophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbonyl)piperazin-2-one](/img/structure/B7422162.png)
